1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
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Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through Friedel-Crafts alkylation or acylation reactions, using naphthalene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its pharmacological effects, such as enzyme inhibition or receptor modulation.
Industry: It may find applications in the development of new materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Pathway Involvement: The compound could influence metabolic or signaling pathways, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenyl)propan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(pyridin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is unique due to the presence of the naphthalene moiety, which may impart distinct chemical and biological properties compared to its analogs. The combination of the azetidine ring, sulfonyl group, and naphthalene moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-naphthalen-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-15(2)14-25(23,24)18-12-21(13-18)20(22)11-10-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPAFOAXHZIGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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